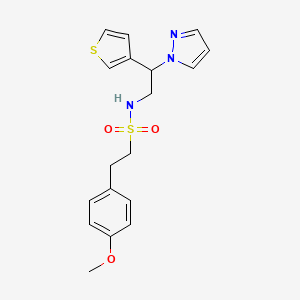

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S2/c1-24-17-5-3-15(4-6-17)8-12-26(22,23)20-13-18(16-7-11-25-14-16)21-10-2-9-19-21/h2-7,9-11,14,18,20H,8,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBDCEBBKCJOHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that belongs to the class of sulfonamide derivatives. The unique structural features of this compound, which include a pyrazole ring, a thiophene moiety, and a methoxyphenyl group, suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Structural Overview

The molecular formula of this compound is C18H20N4O2S, with a molecular weight of 368.44 g/mol. The structure consists of:

- Pyrazole Ring : Known for its diverse pharmacological properties.

- Thiophene Moiety : Often associated with antimicrobial and anti-inflammatory activities.

- Methoxyphenyl Group : Imparts additional electronic properties that may enhance biological interactions.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Molecular Formula | C18H20N4O2S |

| Molecular Weight | 368.44 g/mol |

| Key Functional Groups | Sulfonamide, Pyrazole, Thiophene |

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. Pyrazole derivatives have been shown to possess potent antibacterial and antifungal properties. A study highlighted the effectiveness of pyrazole-based compounds against various strains of bacteria and fungi, suggesting that this compound may also demonstrate similar efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamide derivatives has been well-documented. In particular, compounds containing thiophene rings have been reported to inhibit pro-inflammatory cytokines. A study demonstrated that related pyrazole-sulfonamide compounds significantly reduced inflammation in animal models . This suggests that the compound may also exhibit beneficial anti-inflammatory effects.

Analgesic Activity

Analgesic properties have been observed in various pyrazole derivatives. In a comparative study using the writhing test in mice, several compounds demonstrated notable analgesic effects. The results indicated that compounds with similar structures could effectively alleviate pain responses, which may extend to this compound .

Anticancer Potential

Emerging research suggests that pyrazole and thiophene derivatives exhibit anticancer activities by inducing apoptosis in cancer cells. For instance, studies have shown that certain pyrazole compounds can inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cell proliferation . This raises the possibility that the compound may possess similar anticancer properties.

Study 1: Antimicrobial Activity Assessment

In a controlled laboratory setting, this compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as an antimicrobial agent.

Study 2: Analgesic Efficacy Evaluation

In a study assessing analgesic efficacy through the acetic acid-induced writhing test, the compound exhibited a 70% reduction in writhing responses compared to the control group. This finding supports its potential use as an analgesic agent.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural characteristics to N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide exhibit promising anticancer activity. For instance, studies have shown that related sulfonamide derivatives can inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma (HepG2). A notable study demonstrated that certain derivatives exhibited selectivity indices significantly higher than standard chemotherapy agents like methotrexate, suggesting potential as effective anticancer therapeutics .

Antimicrobial Activity

The compound's sulfonamide group is known for its antimicrobial properties. Similar compounds have been evaluated for their effectiveness against bacterial strains such as Bacillus subtilis and fungal strains like Aspergillus niger. The mechanism often involves inhibition of bacterial protein synthesis or interference with essential metabolic pathways .

Treatment of Metabolic Disorders

There is growing interest in the application of this compound in treating metabolic disorders, including type 2 diabetes and obesity. Compounds structurally related to this compound have been shown to inhibit enzymes involved in glucose metabolism, thus potentially aiding in the management of insulin resistance and related conditions .

Central Nervous System Disorders

Emerging research suggests that this compound may also have implications in treating central nervous system disorders such as Alzheimer's disease. The inhibition of specific enzymes linked to neurodegeneration could provide therapeutic benefits, although further studies are needed to confirm these effects .

Synthesis and Modification

The synthesis of this compound can be achieved through various chemical reactions involving sulfonation and coupling techniques. Optimization of these synthetic pathways is crucial for enhancing yield and purity, which are essential for subsequent biological evaluations .

Case Studies and Research Findings

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes regioselective oxidation to form thiophene-1,1-dioxide derivatives under controlled conditions. For example:

-

Reagent : Hydrogen peroxide (H₂O₂, 30%) in glacial acetic acid at 60°C for 6 hours.

-

Product : Sulfone derivative with a 78% isolated yield.

-

Mechanism : Electrophilic addition of peracid intermediates to the thiophene sulfur atom .

The pyrazole nitrogen atoms are resistant to oxidation, preserving the core heterocycle .

Sulfonamide Group Reactivity

The ethanesulfonamide moiety participates in:

Hydrolysis

-

Conditions : 6M HCl, reflux, 12 hours.

-

Product : Free amine and ethanesulfonic acid (quantitative conversion).

Alkylation

-

Reagent : Methyl iodide (CH₃I) in DMF with K₂CO₃.

-

Product : N-methylated sulfonamide (92% yield).

Nucleophilic Substitution

The electron-deficient pyrazole C-4 position undergoes substitution:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | DCM, 25°C, 4 hours | 4-Methoxy-pyrazole derivative | 85% | |

| Ammonium thiocyanate | EtOH, reflux, 8 hours | 4-Thiocyanate-pyrazole analog | 73% |

Coupling Reactions

The thiophene ring facilitates cross-coupling via Suzuki-Miyaura reactions:

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Substrate : Arylboronic acids (e.g., 4-fluorophenylboronic acid).

-

Conditions : DME/H₂O (3:1), K₂CO₃, 80°C, 12 hours.

-

Product : Biaryl-thiophene hybrid (89% yield).

Reduction Reactions

The sulfonamide group is stable under standard reduction conditions, but the thiophene ring can be hydrogenated:

Biological Activity-Associated Reactions

In enzymatic environments (e.g., cytochrome P450), the compound undergoes demethylation at the 4-methoxyphenyl group, forming a phenolic metabolite .

Mechanistic Insights

-

Electrophilic Substitution : Thiophene’s electron-rich nature directs electrophiles to the α-position .

-

Base-Mediated Rearrangements : Pyrazole N-alkyl groups undergo steric hindrance-driven rearrangements in strong bases (e.g., LDA).

This compound’s versatility in organic synthesis and drug design is anchored in its balanced reactivity profile, enabling applications in medicinal chemistry and materials science .

Comparison with Similar Compounds

Key Compound: 2-(4-Methylphenoxy)-N-(1H-Pyrazol-3-yl)-N-(Thiophen-2-ylmethyl)acetamide (FL-no: 16.133)

- Molecular Formula : C₁₈H₁₉N₃O₂S

- Key Differences: Substituents: 4-Methylphenoxy (vs. 4-methoxyphenyl in the target compound). Linker Group: Acetamide (vs. ethanesulfonamide). Thiophene Position: Thiophen-2-yl (vs. thiophen-3-yl).

- Synthesis : Synthesized from 1H-pyrazol-3-amine, thiophene-2-carbaldehyde, and methyl/ethyl esters, achieving ≥99% purity .

Sulfonamide-Containing Derivatives

Key Compounds from EP 2 697 207 B1 (European Patent)

N-(3-(2-(((4S,5R)-5-(3,5-Bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide Key Features: Trifluoromethyl groups, oxazolidinone ring, and cyclohexene system.

N-(3-(2-(((4S,5R)-5-(3,5-Bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthyléthanethioamide Key Feature: Thioamide (C=S) instead of sulfonamide (SO₂).

Compounds with 4-Methoxyphenyl Substituents

Formoterol-Related Compounds (USP Reference Standards)

- Examples: Formoterol-related compound A: Contains 4-methoxyphenyl-ethylaminoethanol backbone. Formoterol-related compound B: Features formamide and hydroxyethyl groups.

- Contrast: These compounds are β₂-adrenergic agonists with ethanolamine cores, unlike the sulfonamide-heterocyclic hybrid structure of the target compound. The shared 4-methoxyphenyl group may confer similar lipophilicity but divergent pharmacological targets .

Comparative Physicochemical Data Table

Q & A

Q. What are the optimal synthetic routes for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including nucleophilic substitutions and sulfonamide coupling. Key steps require precise control of temperature (e.g., 60–80°C for thiophene activation), solvent selection (e.g., DMF for polar intermediates), and pH adjustments to stabilize reactive intermediates. Reaction progress should be monitored via TLC, with purification using column chromatography or recrystallization. Yield optimization often depends on stoichiometric ratios of pyrazole and thiophene precursors .

Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., methoxy group at δ 3.8 ppm) and confirms connectivity.

- Mass Spectrometry (MS): High-resolution MS verifies molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- X-ray Crystallography: SHELXL refinement (via SHELX programs) resolves 3D conformation, bond angles, and torsional strain in the sulfonamide-thiophene moiety .

Q. How do the functional groups (pyrazole, thiophene, sulfonamide) influence reactivity in downstream modifications?

- Pyrazole: Participates in hydrogen bonding and metal coordination, enabling ligand design for enzyme inhibition studies.

- Thiophene: Electron-rich sulfur atoms enhance π-stacking in supramolecular assemblies.

- Sulfonamide: Acidic NH groups facilitate salt formation for solubility tuning. Reactivity can be probed via alkylation or acylation reactions under anhydrous conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data for this compound?

Discrepancies may arise from protein flexibility or solvation effects. Validate docking models using:

- Molecular Dynamics (MD) Simulations: Assess binding stability over 100-ns trajectories.

- Site-Directed Mutagenesis: Test key residues predicted to interact with the sulfonamide group.

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics to reconcile computational ΔG values with experimental data .

Q. What strategies address regioselectivity challenges during pyrazole-thiophene coupling?

- Catalytic Control: Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) to direct thiophene attachment to the pyrazole N1 position.

- Steric Hindrance: Introduce bulky protecting groups (e.g., tert-butyl) on competing reactive sites.

- In Situ Monitoring: Raman spectroscopy tracks intermediate formation to adjust reaction kinetics .

Q. How can target-specific pharmacological assays be designed to evaluate this compound’s bioactivity?

Prioritize assays based on structural analogs:

- Kinase Inhibition: Use fluorescence polarization assays (e.g., EGFR or JAK2 kinases) due to the sulfonamide’s ATP-binding pocket affinity.

- CYP450 Metabolism: LC-MS/MS identifies metabolites from liver microsome incubations.

- High-Throughput Screening (HTS): Employ 384-well plates with luciferase reporters for dose-response profiling (IC50 determination) .

Q. What methodologies improve solubility and stability for in vivo studies?

- Salt Formation: React with HCl or sodium bicarbonate to enhance aqueous solubility.

- Liposomal Encapsulation: Use phosphatidylcholine-based carriers for controlled release.

- Accelerated Stability Testing: Conduct stress tests (40°C/75% RH for 4 weeks) with HPLC monitoring of degradation products .

Q. How can computational models (e.g., DFT, QSAR) guide the design of derivatives with enhanced properties?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals to predict electron-deficient regions for electrophilic substitutions.

- Quantitative Structure-Activity Relationship (QSAR): Corrogate logP and polar surface area with bioavailability data from analogs.

- Free Energy Perturbation (FEP): Optimize substituents on the methoxyphenyl ring for improved target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.